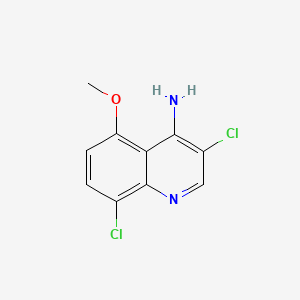

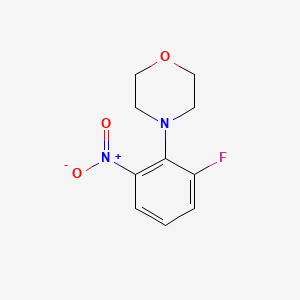

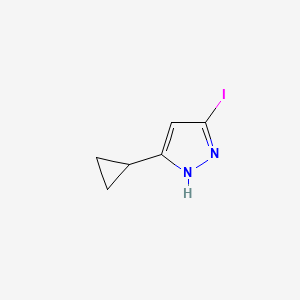

![molecular formula C17H28BNO2 B581842 N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine CAS No. 1256359-08-6](/img/structure/B581842.png)

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine

Descripción general

Descripción

“N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine” is a chemical compound . It is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .

Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is a cross-coupling reaction that forms a carbon-boron bond . The sulfonylation reaction introduces a sulfonyl group into a molecule .Molecular Structure Analysis

The structure of this compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT) .Chemical Reactions Analysis

The compound is prone to nucleophilic reactions due to the stronger electronegativity of oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using density functional theory (DFT) . The calculated data are consistent with the results of X-ray diffraction . DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine and its derivatives are extensively studied in the field of organic chemistry, particularly for their synthesis and structural analysis. Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of similar compounds with benzene rings, revealing the physicochemical properties and confirming the structures via FTIR, NMR spectroscopy, and mass spectrometry. Their findings are consistent with X-ray diffraction values and provide insights into the molecular structures and electrostatic potential of the compounds (Huang et al., 2021).

Explosive Detection

Interestingly, the compound's derivatives also find applications in explosive detection. Fu et al. (2016) reported the use of boron ester functional groups for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. They developed organic thin-film fluorescence probes, enhancing the sensitivity and reducing the detection time significantly, showcasing the compound's potential in enhancing safety and security measures (Fu et al., 2016).

Antimicrobial Activities

The antimicrobial properties of derivatives of this compound are also noteworthy. Patterson et al. (2015) explored the antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin, which include boronate ester intermediates. They discovered that these compounds, particularly those with boron substitution on the aniline ring, demonstrated a promising degree of activity against Mycobacterium tuberculosis (Patterson et al., 2015).

Fluorescence and Material Science

Furthermore, the compound and its derivatives play a crucial role in material science, particularly in the development of nanoparticles and fluorescent probes. Fischer et al. (2013) highlighted the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles, when dispersed in water, exhibited bright fluorescence emission with high quantum yields, indicating their potential for various applications in material science (Fischer et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine, also known as 2-(N-Butylaminomethyl)phenylboronic acid, pinacol ester, are typically carbon-based compounds that participate in carbon-carbon bond formation reactions . The compound is often used in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The compound’s boron atom forms a bond with the carbon atom of the target molecule, resulting in a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction affects biochemical pathways involving carbon-carbon bond formation . The creation of new carbon-carbon bonds can lead to the synthesis of complex organic compounds, impacting various downstream effects such as the production of pharmaceuticals and polymers .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the environment, and the temperature and pressure conditions . The compound is generally used under mild and functional group tolerant reaction conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO2/c1-6-7-12-19-13-14-10-8-9-11-15(14)18-20-16(2,3)17(4,5)21-18/h8-11,19H,6-7,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVFRODWJPFFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657482 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-08-6 | |

| Record name | Benzenemethanamine, N-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

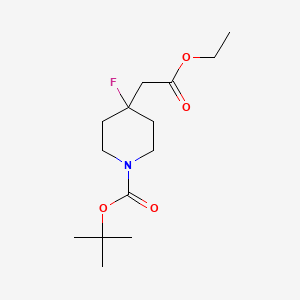

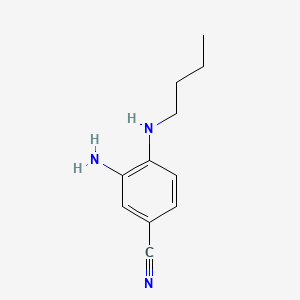

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)